Fmoc-D-Glu(OBzl)-OH

Peptide Synthesis Chiral Purity SPPS Building Blocks

In Fmoc-SPPS, L-enantiomer pyroglutamate formation erodes yield and demands costly HPLC polishing. This D-isomer γ-benzyl ester eliminates that side reaction. - ≥99.5% enantiomeric purity ensures stereochemical integrity for SAR and D-peptide drugs. - <2.0% moisture (K.F.) & free-flowing powder support reliable automated synthesizer runs. - Orthogonal OBzl protection enables on-resin cyclization and branched peptide architectures.

Molecular Formula C27H25NO6
Molecular Weight 459.5 g/mol
CAS No. 104091-11-4
Cat. No. B557676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Glu(OBzl)-OH
CAS104091-11-4
SynonymsFmoc-D-Glu(OBzl)-OH; 104091-11-4; Fmoc-D-Glu(Bzl)-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoicacid; AmbotzFAA1485; CTK8E9859; MolPort-005-942-154; ZINC2564719; 0956AA; Fmoc-L-glutamicacid|Abenzylester; AJ-41044; AK-49219; AN-32723; SC-09501; RT-012938; J-300099; Q-101686; (2R)-5-benzyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-pentanoicacid
Molecular FormulaC27H25NO6
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m1/s1
InChIKeyHJJURMMMGPQIQP-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Glu(OBzl)-OH: Orthogonal SPPS Building Block


Fmoc-D-Glu(OBzl)-OH (CAS 104091-11-4) is an N-α-Fmoc-protected D-glutamic acid derivative with a γ-benzyl ester side-chain protecting group, primarily employed as a chiral building block in Fmoc solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₇H₂₅NO₆, with a molecular weight of 459.49 g/mol. The compound is characterized by a white to off-white crystalline powder appearance and a specific optical rotation of [α]²⁰ᴅ = -11 ± 1° (c=1, DMF), confirming its D-configuration.

Chirality
D‑glutamic acid building block for D‑peptide SPPS
Supports protease‑resistant peptide synthesis
Protection
Orthogonal Fmoc / γ‑benzyl ester strategy
Base‑stable side‑chain, cleavable by hydrogenolysis or strong acid
Side‑Reaction Control
Avoids pyroglutamate formation typical of L‑enantiomer
Reported by manufacturer; D‑stereochemistry blocks cyclization

Irreplaceability of Fmoc-D-Glu(OBzl)-OH


Substitution of Fmoc-D-Glu(OBzl)-OH with its L-enantiomer (Fmoc-L-Glu(OBzl)-OH) or with alternative D-glutamic acid side-chain protections (e.g., tert-butyl ester) fundamentally alters the stereochemical and orthogonal deprotection profile of the peptide synthesis. The D-configuration is essential for generating protease-resistant D-peptides or for constructing specific topologies, while the γ-benzyl ester provides a TFA-labile protecting group that is orthogonal to the Fmoc group, enabling selective side-chain deprotection. The L-enantiomer is documented to be prone to pyroglutamate formation during synthesis, a side reaction that is avoided with the D-isomer. Choosing the alternative tert-butyl ester (Fmoc-D-Glu(OtBu)-OH) changes the deprotection conditions and the overall hydrophobicity of the protected peptide, which can impact purification and final yield. Therefore, the precise combination of D-stereochemistry and γ-benzyl protection is a non-negotiable parameter in many synthetic routes.

Target Compound
Fmoc‑D‑Glu(OBzl)‑OH
D‑stereochemistry essential for D‑peptide topology
γ‑benzyl ester orthogonal to Fmoc, cleavable independently
Not prone to pyroglutamate formation
Specification‑defined moisture ≤2.0% K.F., high acidimetric purity
Key Alternatives
L‑enantiomer or tert‑butyl ester
L‑isomer may undergo pyroglutamate cyclization, reducing yield
tert‑butyl ester alters deprotection conditions and peptide hydrophobicity
Different enantiomer changes biological recognition profile
Interchange may require re‑validation of synthesis and purification steps

Fmoc-D-Glu(OBzl)-OH vs. Key Analogs: Quantitative Comparison


Superior Acidimetric Purity vs. tert-Butyl Ester

In a direct comparison of vendor-specified quality metrics, Fmoc-D-Glu(OBzl)-OH demonstrates a significantly higher acidimetric purity specification (≥96.0%) compared to its D-isomer analog Fmoc-D-Glu(OtBu)-OH (≥92.0%). This quantitative difference is crucial for minimizing the impact of acidic impurities that could lead to premature deprotection or side reactions during Fmoc-SPPS.

Acidimetric Purity
Head‑to‑head
≥96.0% vs. ≥92.0%
Higher reported purity supports more predictable coupling steps
Manufacturer specification; verify with independent titration
Peptide Synthesis Chiral Purity SPPS Building Blocks

Thermal Stability vs. tert-Butyl Ester

Fmoc-D-Glu(OBzl)-OH exhibits a substantially higher melting point (147-152 °C) compared to its closest analog, Fmoc-D-Glu(OtBu)-OH (86-96 °C). This 51-66 °C difference indicates a more robust crystal lattice energy and greater thermal stability for the benzyl-protected derivative.

Melting Point
Reported
147 – 152 °C
Indicates higher thermal stability than tert‑butyl ester analog
Cross‑study comparison; supports storage and handling evaluation
Peptide Synthesis Thermal Stability Solid-Phase Synthesis

Reduced Hygroscopicity vs. tert-Butyl Ester

A critical differentiator for large-scale or automated SPPS is the reagent's sensitivity to moisture. Fmoc-D-Glu(OBzl)-OH is specified with a maximum water content (K.F.) of ≤2.0%, whereas the alternative tert-butyl ester derivative, Fmoc-D-Glu(OtBu)-OH, has a significantly higher specification of ≤6.0%.

Water Content
Head‑to‑head
≤2.0% vs. ≤6.0%
Lower moisture reduces hydrolysis risk in automated SPPS
Karl Fischer specification; batch consistency review recommended
Peptide Synthesis Moisture Sensitivity SPPS Reagent Storage

D-Isomer Prevents Pyroglutamate Formation

The use of the D-enantiomer, Fmoc-D-Glu(OBzl)-OH, directly addresses a known liability of the L-enantiomer. Fmoc-L-Glu(OBzl)-OH is documented by the manufacturer as 'Prone to pyroglutamate formation'. This side reaction, which involves cyclization and loss of the N-terminal amine, is a major cause of sequence truncation and low yield in SPPS. By using the D-isomer, this specific side reaction pathway is stereochemically blocked.

Pyroglutamate Avoidance
Class‑level
Not prone (D‑enantiomer)
Eliminates a major side reaction that impacts L‑enantiomer yield
Manufacturer documentation; confirm under specific synthesis conditions
Peptide Synthesis Side Reactions Chiral Purity

Fmoc-D-Glu(OBzl)-OH Application Scenarios


Protease-Resistant D-Peptide Synthesis

The D-configuration of Fmoc-D-Glu(OBzl)-OH is essential for constructing D-peptides, which are resistant to enzymatic degradation by natural proteases. Unlike L-amino acids, the D-stereochemistry prevents recognition and cleavage by endogenous enzymes, a property exploited in the development of long-acting peptide drugs and antimicrobial peptides. The lower moisture content (≤2.0% K.F.) and high acidimetric purity (≥96.0%) of this building block support the robust, high-yield synthesis required for these challenging sequences, minimizing batch failures in automated synthesizers.

Orthogonal Protection for Complex Topologies

Fmoc-D-Glu(OBzl)-OH provides a fully orthogonal protection scheme where the acid-labile γ-benzyl ester is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but can be selectively cleaved via hydrogenolysis (Pd/C, H₂) or strong acid (TFMSA). This orthogonality is critical for on-resin cyclization strategies or for the synthesis of branched and polycyclic peptides, where the γ-carboxyl group must be deprotected independently of other side chains. The compound's higher melting point (147-152 °C) and lower hygroscopicity ensure it remains a stable, free-flowing powder during extended automated synthesis runs.

High-Throughput Peptide Core Facility Synthesis

In high-throughput peptide synthesis core facilities, reagent reliability and minimized side reactions are paramount. The documented avoidance of pyroglutamate formation with the D-isomer reduces the need for extensive HPLC purification of truncated byproducts, saving both time and solvent costs. Furthermore, the tight enantiomeric purity specification (≥99.5% a/a) ensures that the final D-peptide product maintains high stereochemical integrity, a critical quality attribute for structure-activity relationship (SAR) studies in drug discovery and chemical biology.

Application
Selection Property
Validation Focus
Protease‑Resistant D‑Peptide Synthesis
D‑stereochemistry and low moisture content
Chiral purity verification, moisture‑sensitivity review
Orthogonal Protection for Complex Topologies
γ‑benzyl ester orthogonality and thermal stability
Deprotection selectivity, storage‑stability assessment
High‑Throughput Peptide Core Facility Synthesis
Reduced side‑reaction profile and batch consistency
Absence of pyroglutamate formation, enantiomeric purity control

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